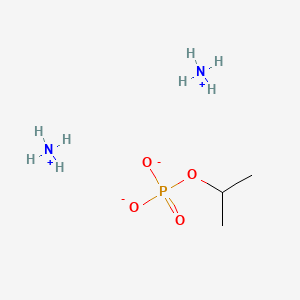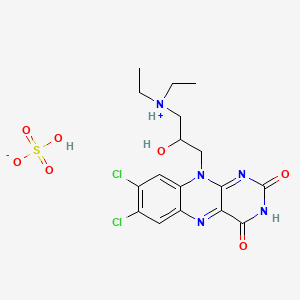
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines ulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate is a complex organic compound that belongs to the isoalloxazine family. Isoalloxazines are known for their diverse biological activities and are often used in various scientific research fields. This particular compound is characterized by the presence of dichloro and diethylamino groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate typically involves multiple steps, starting from readily available precursors. The key steps include:
Chlorination: Introduction of chlorine atoms at the 7 and 8 positions of the isoalloxazine ring.
Alkylation: Attachment of the diethylamino group to the 10th position.
Hydroxylation: Introduction of a hydroxyl group to the propyl chain.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the dichloro groups to form dihydro derivatives.
Substitution: Replacement of the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and biological properties.
科学的研究の応用
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the diethylamino group enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride
- 7,8-Dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine sulfate
Uniqueness
Compared to similar compounds, 7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate is unique due to the presence of the hydroxyl group on the propyl chain, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
93405-68-6 |
|---|---|
分子式 |
C17H21Cl2N5O7S |
分子量 |
510.3 g/mol |
IUPAC名 |
[3-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C17H19Cl2N5O3.H2O4S/c1-3-23(4-2)7-9(25)8-24-13-6-11(19)10(18)5-12(13)20-14-15(24)21-17(27)22-16(14)26;1-5(2,3)4/h5-6,9,25H,3-4,7-8H2,1-2H3,(H,22,26,27);(H2,1,2,3,4) |
InChIキー |
ZYQRAKBBYCLATO-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC(CN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl)O.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


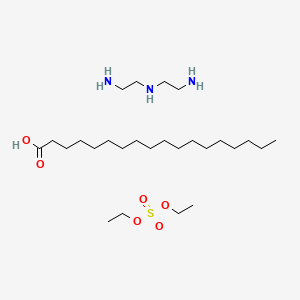

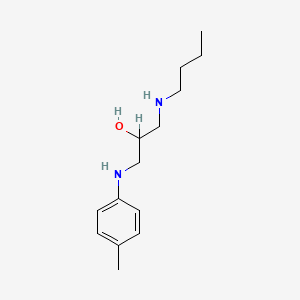
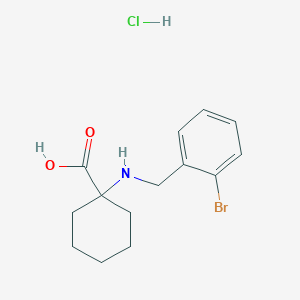
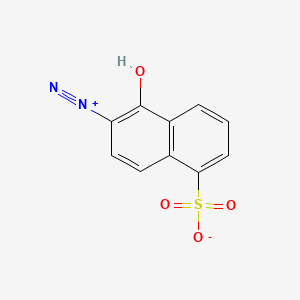
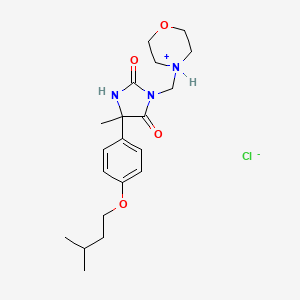
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)

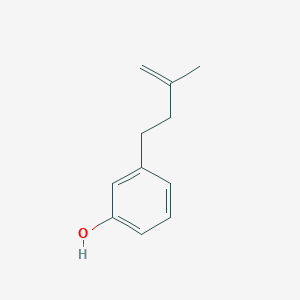
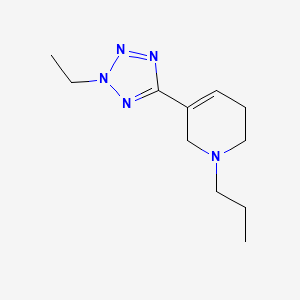
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
